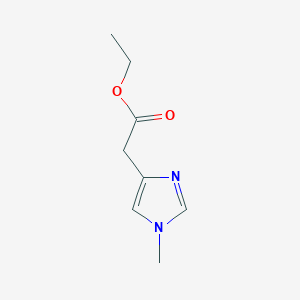
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate
Overview
Description
. Esters are derived from carboxylic acids and alcohols, and they are characterized by their pleasant, often fruity odors. This particular ester contains an imidazole ring, a five-membered heterocyclic compound with two nitrogen atoms, which is known for its versatility in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
From 1-Methyl-1H-imidazole-4-carboxylic Acid: The compound can be synthesized by reacting 1-methyl-1H-imidazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
From 1-Methyl-1H-imidazole-4-yl Acetic Acid: Another method involves the esterification of 1-methyl-1H-imidazole-4-yl acetic acid with ethanol using an acid catalyst. This reaction is also performed under reflux to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of immobilized enzymes or solid acid catalysts can enhance the efficiency and selectivity of the esterification process.
Types of Reactions:
Oxidation: Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Methyl-1H-imidazole-4-carboxylic acid or 1-methyl-1H-imidazole-4-one.
Reduction: 1-Methyl-1H-imidazole-4-yl ethanol or amine derivatives.
Substitution: Amides or other substituted imidazoles.
Mechanism of Action
Target of Action
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate is a compound that has been synthesized for its potential therapeutic properties It is known that imidazole compounds, which this compound is a part of, have a broad range of biological properties . They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction can lead to changes in the activity of the target, influencing the biochemical pathways they are involved in .
Biochemical Pathways
Imidazole compounds are known to influence a wide range of biochemical pathways . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Given the broad range of biological activities associated with imidazole compounds , it can be inferred that the effects of this compound’s action would be diverse and dependent on the specific targets and pathways it interacts with.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound may interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of signaling molecules such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, imidazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to the heme iron in the active site . This binding prevents the enzyme from metabolizing its substrates, leading to changes in the levels of various metabolites. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . The long-term effects of this compound on cellular function may include changes in cell growth, differentiation, and apoptosis, depending on the stability and activity of the compound over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Threshold effects may also be observed, where the compound exhibits a significant effect only above a certain concentration. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of drugs and other xenobiotics . The compound may also affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. Additionally, this compound may influence the production of reactive oxygen species (ROS) and other signaling molecules, affecting cellular metabolism and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound may be transported by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments . For example, imidazole derivatives are known to interact with transporters such as P-glycoprotein, which plays a role in the efflux of drugs and other compounds from cells. The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, imidazole derivatives can be localized to the mitochondria, where they may influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, leading to changes in its activity and function.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting central nervous system disorders and infections.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
1-Methyl-1H-imidazole-4-yl acetic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
ethyl 2-(1-methylimidazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)4-7-5-10(2)6-9-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILSHXSICOQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)

![tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B1450319.png)
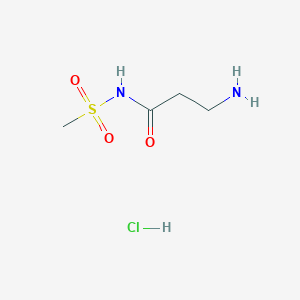
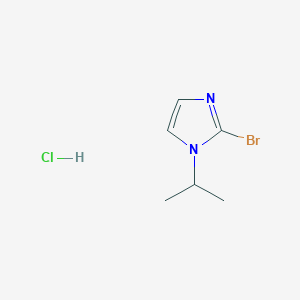
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
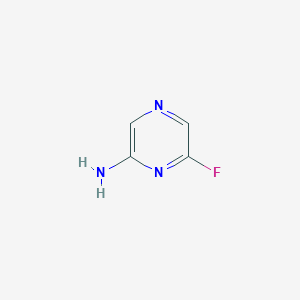
![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
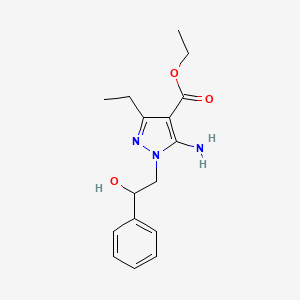
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
![2-[2-(Propan-2-yloxy)ethyl]oxirane](/img/structure/B1450333.png)
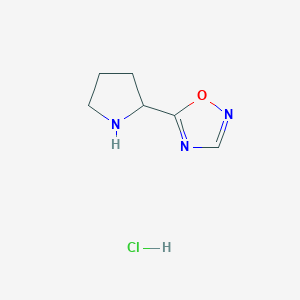
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)
